T-β-MCA: Microbiota-Sensitive FXR Antagonist
Tauro-conjugated β-muricholic acid (T-β-MCA) acts as a potent, naturally occurring antagonist of the farnesoid X receptor (FXR) in mice. In conventionally raised (CONV-R) mice, the gut microbiota actively reduces T-β-MCA levels, thereby alleviating FXR inhibition and suppressing bile acid synthesis via a negative feedback loop. This is a species-specific mechanism not observed with human primary bile acids. The study by Sayin et al. demonstrated that in germ-free (GF) mice, which lack a microbiota, T-β-MCA accumulates and is a primary driver of increased bile acid synthesis through reduced FXR signaling [1].
| Evidence Dimension | In vivo bile acid levels and resulting CYP7A1 expression (a marker of bile acid synthesis) |
|---|---|
| Target Compound Data | In GF mice, T-β-MCA is a major bile acid component, leading to significantly higher CYP7A1 mRNA expression compared to CONV-R mice [1]. |
| Comparator Or Baseline | In CONV-R mice, gut microbiota metabolizes T-β-MCA, leading to lower T-β-MCA levels and subsequent suppression of CYP7A1 mRNA expression [1]. |
| Quantified Difference | CYP7A1 mRNA expression was several-fold higher in GF mice (with high T-β-MCA) compared to CONV-R mice (with low T-β-MCA). The exact fold-change was not provided in the abstract but was statistically significant. T-β-MCA was identified alongside T-α-MCA as a key FXR antagonist [1]. |
| Conditions | Mouse model: Germ-free (GF) vs. Conventionally Raised (CONV-R) C57BL/6 mice. Analysis of bile acid profiles and hepatic gene expression. |
Why This Matters
This confirms β-MCA is not a generic bile acid but a specific, microbiota-sensitive signaling molecule, essential for studies on the gut-liver axis and metabolic regulation in murine models.
- [1] Sayin SI, Wahlström A, Felin J, et al. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metab. 2013;17(2):225-235. PMID: 23395169 View Source
